![molecular formula C18H17N5O3S B2985788 N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1105247-88-8](/img/structure/B2985788.png)
N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
Research has shown that derivatives of pyridine and furan, similar to the chemical structure of N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide, are pivotal in synthesizing a wide range of heterocyclic compounds. These synthesized compounds have been explored for various biological activities, including their roles as amplifiers of antibiotics against bacterial strains and potential antiprotozoal agents.
Enhancing Antibiotic Efficacy : Certain derivatives have been studied for their potential to amplify the efficacy of antibiotics like phleomycin against bacterial infections, such as Escherichia coli. This suggests their role in overcoming bacterial resistance or enhancing the potency of existing antibiotic treatments (Brown & Cowden, 1982).
Antiprotozoal Properties : Another study synthesized derivatives that showed strong antiprotozoal activities, indicating potential applications in treating diseases caused by protozoan pathogens. These compounds demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential in developing new antiprotozoal therapies (Ismail et al., 2004).
Synthetic Methodologies : The research has also focused on developing novel synthetic methodologies for creating these heterocyclic compounds. Efficient synthetic routes have been explored for producing thio- and furan-fused heterocycles, which are crucial for pharmaceutical applications. These methods aim to enhance the efficiency and yield of the synthesis processes, contributing to the development of novel compounds with potential therapeutic applications (Ergun et al., 2014).
作用機序
Target of Action
The compound, also known as N-[6-({3-[(pyridin-2-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide, has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that the primary target of this compound is likely to be a protein or enzyme within the Mycobacterium tuberculosis bacterium.
Mode of Action
The compound’s significant activity against mycobacterium tuberculosis suggests it interacts with its target in a way that inhibits the growth or survival of the bacteria .
Biochemical Pathways
Given its anti-tubercular activity, it is likely that it interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to the inhibition of bacterial growth or survival .
Pharmacokinetics
The compound’s significant anti-tubercular activity suggests it is able to reach its target site in the mycobacterium tuberculosis bacterium and exert its effects .
Result of Action
The compound has shown significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound’s action results in the inhibition of bacterial growth or survival.
特性
IUPAC Name |
N-[6-[4-oxo-4-(pyridin-2-ylamino)butyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c24-16(20-14-6-1-2-10-19-14)7-4-12-27-17-9-8-15(22-23-17)21-18(25)13-5-3-11-26-13/h1-3,5-6,8-11H,4,7,12H2,(H,19,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKNBCGVQJDWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。